![molecular formula C8H5IN2O2 B11837302 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
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Overview
Description
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with an iodine atom at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves the iodination of a pyrrolo[2,3-B]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 5-position, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
The compound has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Abnormal activation of FGFR signaling pathways is associated with tumor progression, making FGFR inhibitors attractive candidates for cancer treatment. Research indicates that derivatives of 1H-pyrrolo[2,3-B]pyridine, including 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, showcasing its potential as a lead compound for further development against breast cancer cell lines such as 4T1 .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include halogenation and carboxylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. The compound's structural features contribute to its biological activity by allowing interactions with target proteins involved in cellular signaling pathways.
Anticancer Properties
Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells while inhibiting their proliferation. The effectiveness of this compound varies with concentration and treatment duration, indicating a dose-dependent response that is crucial for therapeutic applications .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-Iodo-1H-pyrrolo[2,3-B]pyridine | MCF-7 | 25 | Inhibition of FGFR signaling |
SK-OV-3 | 30 | Induction of apoptosis | |
LoVo | 20 | Cell cycle arrest |
Potential as Kinase Inhibitors
The compound is also being explored for its potential as a kinase inhibitor beyond FGFRs. Kinases play critical roles in various cellular processes including growth, metabolism, and apoptosis. The ability to selectively inhibit specific kinases can lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics. Research is ongoing to determine the efficacy and selectivity of this compound against different kinase targets .
Mechanism of Action
The mechanism of action of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
- 5-Fluoro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Uniqueness
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity .
Biological Activity
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1242336-79-3
- Molecular Formula : C₈H₅IN₂O₂
- Molecular Weight : 288.04 g/mol
- Purity : 97%
The primary mechanism of action for this compound involves the inhibition of FGFRs. FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival.
-
Target Interaction : The compound binds to FGFRs, leading to the inhibition of downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
- Biochemical Pathways : By inhibiting these pathways, the compound can reduce cell proliferation and promote apoptosis in cancer cells .
Anticancer Properties
Research has shown that derivatives of 5-Iodo-1H-pyrrolo[2,3-B]pyridine exhibit potent anticancer activities. For instance:
- A study reported that a related compound (4h) demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM. This compound inhibited breast cancer cell proliferation and induced apoptosis .
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effects on Cancer Cells |
---|---|---|---|---|
4h | 7 | 9 | 25 | Inhibited proliferation and induced apoptosis |
Case Studies
Several studies have explored the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on FGFR Inhibition :
- Antiviral Potential :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Similar compounds have shown low oral bioavailability.
- Clearance : High total clearance rates have been noted in preliminary studies .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
HJOLCBNOZOKDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)I |
Origin of Product |
United States |
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